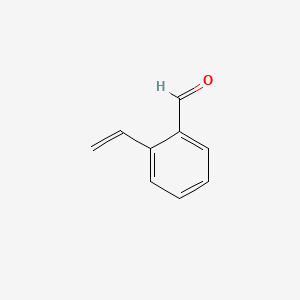

2-Vinylbenzaldehyde

Description

2-Vinylbenzaldehyde (CAS: N/A; molecular formula: C₉H₈O) is an aromatic aldehyde featuring a vinyl (-CH=CH₂) substituent at the ortho position of the benzaldehyde ring. Its structure enables unique reactivity patterns, particularly in cyclization and addition reactions. Synthetically, it is prepared via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of 2-bromobenzaldehyde with potassium vinyltrifluoroborate (yield: 87%) . Key applications include:

- Indanone synthesis: Intramolecular hydroacylation catalyzed by L-proline under metal-free conditions yields indanones, critical intermediates for pharmaceuticals like the anti-Alzheimer drug donepezil .

- Isoquinoline formation: Photochemical irradiation of this compound O-acetyloximes generates iminyl radicals, which cyclize to form isoquinolines .

- Building block utility: Discontinued commercial availability (CymitQuimica) highlights its niche use in specialized organic synthesis .

Propriétés

IUPAC Name |

2-ethenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEJIZSVHGOKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182527, DTXSID001209788 | |

| Record name | Benzaldehyde, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28272-96-0, 187960-19-6 | |

| Record name | Benzaldehyde, 2-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028272960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Palladium-Catalyzed Cross-Coupling Reactions

One of the most reliable and scalable methods for preparing this compound involves palladium-catalyzed coupling reactions, particularly the Suzuki–Miyaura coupling and Stille coupling.

Suzuki–Miyaura Coupling:

This method uses 2-bromobenzaldehyde as the starting material, which is coupled with potassium vinyltrifluoroborate in the presence of a palladium catalyst, typically [PdCl₂(dppf)] (5 mol%). The reaction is performed under mild conditions and provides excellent yields of this compound derivatives. This approach is reproducible and scalable, making it suitable for both laboratory and industrial synthesis.Stille Coupling:

The Stille coupling employs 2-bromobenzaldehyde and tributyl(vinyl)tin under palladium catalysis. While it can yield the desired product, issues with reproducibility and purification due to organotin residues and proto-debrominated by-products limit its practical application.

Table 1: Comparison of Palladium-Catalyzed Coupling Methods for this compound

| Method | Starting Material | Vinyl Source | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki–Miyaura | 2-Bromobenzaldehyde | Potassium vinyltrifluoroborate | PdCl₂(dppf), 5 mol% | 85-95 | High yield, reproducible, scalable |

| Stille | 2-Bromobenzaldehyde | Tributyl(vinyl)tin | Pd catalyst | 60-80 | Purification challenges, less reproducible |

Intramolecular Hydroacylation

Another important synthetic route is the intramolecular hydroacylation of styrene derivatives to form this compound. This method can be catalyzed by transition metals or performed under metal-free conditions using organocatalysts.

Metal-Free Hydroacylation Using L-Proline:

A notable environmentally benign method employs L-proline as a catalyst under metal-free and additive-free conditions. This approach achieves good to excellent yields (70–90%) of this compound and its derivatives. The reaction proceeds via intramolecular hydroacylation, facilitating the synthesis of indanones and related compounds, including pharmaceutical intermediates such as donepezil.Transition Metal-Catalyzed Hydroacylation:

Traditional methods use transition metals (e.g., palladium, rhodium) to catalyze the hydroacylation of this compound precursors, yielding various indanones with moderate yields (50–70%).

Table 2: Hydroacylation Methods for this compound Derivatives

| Reaction Type | Catalyst | Yield (%) | Application |

|---|---|---|---|

| Intramolecular Hydroacylation | L-Proline | 70-90 | Synthesis of indanones, donepezil |

| Metal-Catalyzed Hydroacylation | Transition metals | 50-70 | Various indanone derivatives |

Detailed Synthetic Route Example: Suzuki–Miyaura Coupling

A representative synthetic sequence for this compound involves:

- Starting Material: 2-Bromobenzaldehyde

- Vinyl Source: Potassium vinyltrifluoroborate

- Catalyst: [PdCl₂(dppf)] (5 mol%)

- Solvent: Typically anhydrous toluene or a suitable polar aprotic solvent

- Conditions: Elevated temperature under inert atmosphere (nitrogen or argon)

- Purification: Column chromatography to isolate high-purity this compound

This method is favored for its high yield, reproducibility, and scalability. It also avoids the use of toxic organotin reagents, making it more environmentally friendly.

Additional Synthetic Transformations Involving this compound

Beyond its preparation, this compound is a versatile intermediate capable of undergoing:

- Oxidation: To form corresponding carboxylic acids using oxidants like potassium permanganate or chromium trioxide.

- Reduction: Conversion to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Electrophilic Aromatic Substitution: Friedel–Crafts acylation or alkylation catalyzed by aluminum chloride, enabling further functionalization.

These transformations demonstrate the synthetic utility of this compound in complex molecule construction.

Research Findings and Mechanistic Insights

Mechanistic studies reveal that in Pd-catalyzed cascade annulations involving this compound, the reaction proceeds via double intermolecular addition to the aldehyde carbonyl, followed by intramolecular cyclization and oxidative aromatization to yield polycyclic compounds. This highlights the reactivity of this compound in forming complex carbon skeletons.

The metal-free L-proline catalyzed hydroacylation represents a green chemistry advance, avoiding precious metals and harsh conditions while maintaining high efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Suzuki–Miyaura Coupling | 2-Bromobenzaldehyde, potassium vinyltrifluoroborate, PdCl₂(dppf) | High yield, reproducible, scalable | Requires Pd catalyst |

| Stille Coupling | 2-Bromobenzaldehyde, tributyl(vinyl)tin, Pd catalyst | Moderate yield | Organotin residues, purification issues |

| Metal-Free Intramolecular Hydroacylation | L-Proline catalyst, mild conditions | Environmentally benign, good yield | Limited substrate scope |

| Transition Metal-Catalyzed Hydroacylation | Pd, Rh catalysts, elevated temperature | Established method | Use of precious metals, moderate yield |

Analyse Des Réactions Chimiques

Ni-Catalyzed Arylbenzylation of Alkenes

2-Vinylbenzaldehyde participates in regioselective arylbenzylation with benzyl halides and arylzinc reagents under Ni catalysis. This reaction produces 1,1,3-triarylpropane derivatives, which are structural analogs of oligoresveratrol natural products.

-

Substrate Scope : Compatible with electron-rich (e.g., 5-methoxy-2-vinylbenzaldehyde) and electron-deficient (e.g., 5-fluoro-2-vinylbenzaldehyde) derivatives.

-

Catalytic System : Ni(cod)₂ with ZnBr₂ as an autocatalyst, enhancing reaction rates by 3-fold.

-

Mechanism : Rate-limiting single-electron transfer (SET) from Ni to benzyl bromide, facilitated by ZnBr₂ coordination.

Table 1: Representative Arylbenzylation Reactions

| Substrate | Benzyl Halide | Yield (%) | Product Structure |

|---|---|---|---|

| 5-Fluoro-2-vinylbenzaldehyde | PhCH₂Br | 72 | 1-(4-Fluorophenyl)-3-phenylpropane |

| 5-Methoxy-2-vinylbenzaldehyde | BnBr | 68 | 1-(4-Methoxyphenyl)-3-phenylpropane |

Carbonylative Cycloaddition with Alkenes

Pd-catalyzed carbonylative cycloaddition of this compound with alkenes under CO atmosphere forms γ-lactones or fused bicyclic compounds ( ).

Reaction Conditions :

-

Catalyst : [Pd(allyl)Cl]₂ (2.5 mol%) with RuPhos ligand (5.5 mol%).

-

Additives : NH₄Cl (5 mol%).

-

Temperature : 120°C under 20 atm CO.

Table 2: Cycloaddition Yields and Selectivity

| Alkene Partner | Product Type | Yield (%) | endo/exo Ratio |

|---|---|---|---|

| Styrene | γ-Lactone | 85 | >20:1 |

| 1-Hexene | Bicyclic Compound | 78 | >20:1 |

Mechanistic Insight : CO insertion generates a palladium-acyl intermediate, followed by alkene insertion and cyclization.

Metal-Free Intramolecular Hydroacylation

L-Proline catalyzes the intramolecular hydroacylation of this compound to form indanones, key intermediates in pharmaceutical synthesis (e.g., donepezil for Alzheimer’s disease) ( ).

Optimized Conditions :

-

Catalyst : L-Proline (10 mol%).

-

Solvent : Ethanol at 80°C.

-

Yield Range : 70–92%.

Table 3: Indanone Synthesis via Hydroacylation

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| This compound | 12 | 85 |

| 4-Methyl-2-vinylbenzaldehyde | 10 | 92 |

Advantages : Eliminates transition metals, aligning with green chemistry principles.

Applications De Recherche Scientifique

Synthesis of Complex Organic Molecules

1.1 Indanones Synthesis

One of the prominent applications of 2-vinylbenzaldehyde is in the synthesis of indanones through intramolecular hydroacylation reactions. A notable method involves using L-proline as a catalyst under metal-free conditions, which enhances environmental sustainability. This method yields indanones effectively and has been utilized to synthesize compounds like donepezil, an anti-Alzheimer's drug .

Table 1: Indanone Synthesis from this compound

| Reaction Type | Catalyst | Yield (%) | Notable Product |

|---|---|---|---|

| Intramolecular Hydroacylation | L-Proline | 70-90 | Donepezil |

| Metal-Catalyzed Hydroacylation | Transition Metals | 50-70 | Various Indanones |

Photoluminescent Materials

2.1 Quinoxaline Derivatives

Research has demonstrated that this compound can be used to synthesize quinoxaline derivatives, which exhibit significant photoluminescence properties. These compounds are characterized by strong bluish-green emissions around 455 nm, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Table 2: Photoluminescence Properties of Quinoxaline Derivatives

| Compound | Emission Max (nm) | Application Area |

|---|---|---|

| Vinyl Benzaldehyde Quinoxaline Derivative | 455 | OLEDs, Display Tech |

| Phosphonium Ylide Compound | 484 | Antibacterial Agents |

Antibacterial Applications

The antibacterial properties of vinyl benzaldehyde derivatives have been extensively studied. Compounds synthesized from this compound have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, comparable to standard antibiotics like ampicillin .

Table 3: Antibacterial Activity of Vinyl Benzaldehyde Derivatives

| Compound | Bacillus subtilis (MIC) | Staphylococcus aureus (MIC) | Escherichia coli (MIC) |

|---|---|---|---|

| Phosphonium Ylide | 0.12 ppm | 0.12 ppm | 0.12 ppm |

| Vinyl Benzaldehyde Quinoxaline Derivative | 0.12 ppm | 0.12 ppm | 0.25 ppm |

| Ampicillin | 0.12 ppm | 0.12 ppm | 0.12 ppm |

Future Directions and Innovations

The versatility of this compound in synthesizing complex organic molecules and its applications in photonics and antibacterial agents highlight its importance in contemporary chemistry. Ongoing research aims to explore further modifications and derivatives that could enhance its properties or broaden its application scope.

Mécanisme D'action

The mechanism of action of 2-vinylbenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The vinyl group enhances its reactivity, allowing it to participate in various addition and substitution reactions. The aldehyde group can undergo nucleophilic addition, forming intermediates that can further react to produce a wide range of products .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Reactivity and Catalytic Requirements

- Key Findings: Substituent Effects: Electron-withdrawing groups (e.g., nitro in 6-nitro-2-methyltetrahydroquinoline) enhance stereoselectivity in acylation, while electron-donating groups (e.g., methoxy) diminish it . The vinyl group in this compound facilitates cyclization via radical or hydroacylation pathways. Catalytic Specificity: this compound is unreactive in nickel-catalyzed dicarbofunctionalization, unlike imine-containing substrates, highlighting its dependence on specific reaction mechanisms .

Activité Biologique

2-Vinylbenzaldehyde, a compound characterized by its vinyl group attached to a benzaldehyde moiety, has garnered attention in recent biological and medicinal chemistry research. This article delves into its biological activities, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 132.16 g/mol. The compound is known for its reactivity due to the presence of both an aldehyde functional group and a vinyl group, which can participate in various chemical reactions, including polymerization and electrophilic addition.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form Schiff bases through reactions with primary amines. This process is significant as Schiff bases serve as crucial intermediates in many biochemical pathways. The compound can also influence cellular processes by modulating gene expression and affecting signaling pathways.

Key Mechanisms:

- Formation of Schiff Bases: Reacts with amines to form imines, impacting enzyme activity and metabolic processes.

- Cell Signaling Modulation: Alters the activity of key signaling molecules, leading to changes in cellular metabolism.

- Redox State Influence: Affects cellular redox states, influencing oxidative stress levels within cells.

Biological Studies and Findings

Recent studies have explored the effects of this compound on various biological systems. Here are some notable findings:

- Antimicrobial Activity:

-

Antitumor Potential:

- The compound has been investigated for its potential as an antitumor agent. Studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and modulation of cell cycle regulators.

-

Metabolic Pathways:

- This compound participates in several metabolic pathways, including those involving aldehyde dehydrogenase enzymes that convert aldehydes into carboxylic acids, thereby influencing metabolic flux.

Case Study 1: Antimicrobial Efficacy

A study conducted on vinylbenzaldehyde-capped quinoxaline derivatives demonstrated that these compounds exhibited notable antibacterial activity against various pathogens. The results indicated that the introduction of the vinylbenzaldehyde moiety enhanced the antimicrobial properties compared to non-functionalized derivatives .

Case Study 2: Antitumor Activity

In vitro studies showed that this compound derivatives could induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway for potential therapeutic applications in oncology.

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses: Exhibited antioxidant properties and beneficial modulation of metabolic pathways.

- High Doses: Potentially toxic effects were observed, leading to oxidative stress and cellular damage due to excessive reactive oxygen species production.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Vinylbenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Knoevenagel-Doebner reaction is a primary method for synthesizing vinyl derivatives of benzaldehydes. For this compound, condensation of 2-hydroxybenzaldehyde with malonic acid derivatives under acidic catalysis (e.g., piperidine) is typical. Microwave irradiation (e.g., 100–150°C, 10–30 min) significantly enhances reaction efficiency and yield compared to conventional heating . Solvent choice (e.g., ethanol vs. toluene) and catalyst loading (0.5–2 mol%) critically affect purity, as side reactions like polymerization may occur. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate eluent) is recommended for purification .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Key markers include:

- ¹H NMR : Aromatic proton signals (δ 7.2–8.1 ppm, coupling patterns indicating substitution at the 2-position) and the vinyl proton doublet (δ 5.2–5.8 ppm, J = 10–12 Hz).

- ¹³C NMR : Aldehyde carbonyl signal (δ ~190 ppm) and vinyl carbons (δ ~125–135 ppm).

- FT-IR : Stretching vibrations for aldehyde (C=O, ~1700 cm⁻¹) and vinyl (C=C, ~1630 cm⁻¹). Cross-validate with High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities, tautomerism, or solvent effects. For example:

- Tautomeric equilibria : Use variable-temperature NMR (e.g., 25–80°C) to observe dynamic shifts in proton signals.

- Impurity identification : Combine Gas Chromatography-Mass Spectrometry (GC-MS) with preparative HPLC to isolate and characterize by-products.

- Solvent artifacts : Compare spectra in deuterated solvents (DMSO-d6 vs. CDCl₃) to assess hydrogen bonding or solvation effects .

Q. What methodologies are recommended for designing kinetic studies on this compound’s reactivity under varying conditions?

- Methodological Answer :

- Variable control : Systematically vary temperature (25–100°C), solvent polarity (e.g., water, DMF), and catalyst type (Brønsted vs. Lewis acids).

- Data collection : Use UV-Vis spectroscopy to monitor aldehyde group consumption (λ = 280–300 nm) in real time.

- Rate law determination : Apply pseudo-first-order kinetics under excess reagent conditions. Validate with Arrhenius plots to calculate activation energy .

Q. How should researchers address reproducibility challenges in synthesizing this compound, especially when scaling reactions?

- Methodological Answer :

- Scale-up protocols : Maintain strict control of reaction parameters (e.g., microwave power uniformity, stirring efficiency). Pilot studies in batch reactors (50 mL to 1 L) help identify mass-transfer limitations.

- Purification optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for large-scale purity.

- Documentation : Adhere to standardized reporting (e.g., CAS Common Chemistry guidelines) for solvent grades, catalyst batches, and equipment specifications .

Data Analysis and Interpretation

Q. How can researchers validate computational models predicting this compound’s electronic properties?

- Methodological Answer :

- Benchmarking : Compare Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with experimental UV-Vis and Cyclic Voltammetry (CV) data.

- Frontier orbitals : Validate HOMO-LUMO gaps against oxidation/reduction potentials from CV.

- Sensitivity analysis : Test basis set and functional dependencies (e.g., PBE vs. M06-2X) to quantify model uncertainties .

Q. What strategies mitigate environmental risks during this compound synthesis, as per safety guidelines?

- Methodological Answer :

- Waste management : Neutralize acidic by-products with sodium bicarbonate before disposal. Absorb spills with dry sand or vermiculite, avoiding water discharge .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during reactions to limit inhalation exposure.

- PPE : Wear nitrile gloves and chemical goggles; avoid latex due to aldehyde permeability .

Literature and Reproducibility

Q. How should researchers critically evaluate conflicting literature reports on this compound’s stability?

- Methodological Answer :

- Source assessment : Prioritize peer-reviewed journals (e.g., Tetrahedron) over non-reviewed platforms. Cross-check data against NIST Chemistry WebBook entries .

- Experimental replication : Reproduce key studies using identical conditions (e.g., anhydrous solvents, inert atmosphere).

- Meta-analysis : Use statistical tools (e.g., R or Python) to aggregate data from multiple studies and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.